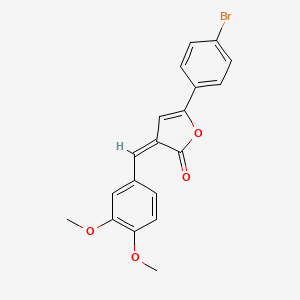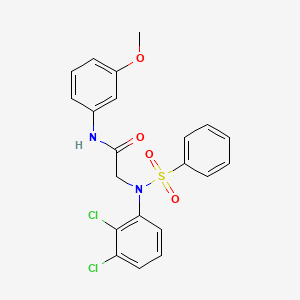
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide is a synthetic organic compound that features a benzodioxole moiety and an iodinated benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide typically involves a multi-step process:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amide Formation: The final step involves the coupling of the benzodioxole derivative with 3-iodobenzoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated benzamide.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) under mild heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated benzamide.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of iodinated compounds with biological systems and their potential therapeutic effects.
Chemical Biology: Employed as a probe to study the mechanisms of enzyme inhibition and the role of benzodioxole derivatives in biological processes.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation and apoptosis. The compound may inhibit the activity of these enzymes, leading to cell cycle arrest and induction of apoptosis in cancer cells . The benzodioxole moiety is known to interact with the active sites of enzymes, while the iodine atom may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: Another benzodioxole derivative with similar structural features but different halogen substitution.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole core and various heteroaryl groups, explored for their anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzodioxole moiety and the iodinated benzamide group provides a distinct structural framework that can be fine-tuned for specific therapeutic applications .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-3-1-2-11(7-12)15(18)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRYUCSVZOEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chlorophenyl)[(4-methylphenyl)sulfonyl]amino]-N-2-naphthalenylacetamide](/img/structure/B3732416.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![1-{2-[2-(1H-indol-3-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3732434.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylpropyl)benzamide](/img/structure/B3732435.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3732451.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732458.png)
![2-fluoro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B3732464.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3732470.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3732500.png)
![methyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B3732504.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732505.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3732514.png)
